

An In-depth Technical Guide to 6,8-Dibromo-3-formylchromone

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Compound of Interest

Compound Name: 6,8-Dibromo-3-formylchromone

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For Researchers, Scientists, and Drug Development Professionals

Foreword

Chromones, a class of oxygen-containing heterocyclic compounds, have long captured the attention of the scientific community due to their diverse and significant biological activities.[1] [2] Within this broad family, 3-formylchromones stand out as particularly versatile scaffolds.[3] [4][5] The presence of a reactive aldehyde group at the 3-position provides a gateway for a multitude of chemical transformations, making them invaluable building blocks in the synthesis of more complex molecules with potential therapeutic applications.[3] This guide focuses on a specific, halogenated derivative: **6,8-Dibromo-3-formylchromone**. The introduction of bromine atoms at the 6 and 8 positions of the chromone ring significantly influences its electronic properties and, consequently, its chemical reactivity and biological profile. This document aims to provide a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis and potential applications, tailored for professionals in the fields of chemical research and drug development.

Part 1: Compound Identification and Properties

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is paramount for scientific discourse and reproducibility. The compound at the center of this guide is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines.

- IUPAC Name: 6,8-dibromo-4-oxochromene-3-carbaldehyde[3]
- Common Name: **6,8-Dibromo-3-formylchromone**
- Synonym: 6,8-Dibromo-4-oxo-4H-1-benzopyran-3-carboxaldehyde[6][7]

These names all refer to the same chemical structure, and while "**6,8-Dibromo-3-formylchromone**" is widely used in commercial and research contexts, the IUPAC name provides the most precise structural description.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is essential for its handling, formulation, and application in experimental settings. The key properties of **6,8-Dibromo-3-formylchromone** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₄ Br ₂ O ₃	[6][7][8]
Molecular Weight	331.94 g/mol	[6][7]
CAS Number	42059-76-7	[6][7]
Appearance	Solid	[6]
Melting Point	174-176 °C	[6][9]
SMILES String	[H]C(=O)C1=COc2c(Br)cc(Br)c2C1=O	[6]
InChI Key	XTEURQCXJDIUCR-UHFFFAOYSA-N	[6]

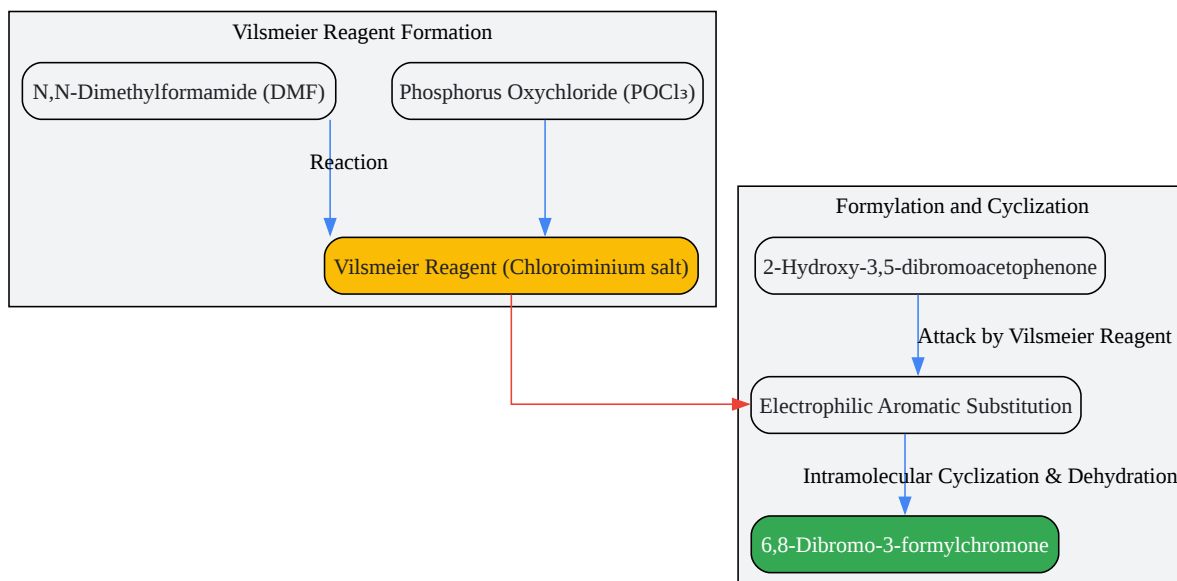
Part 2: Synthesis and Mechanistic Insights

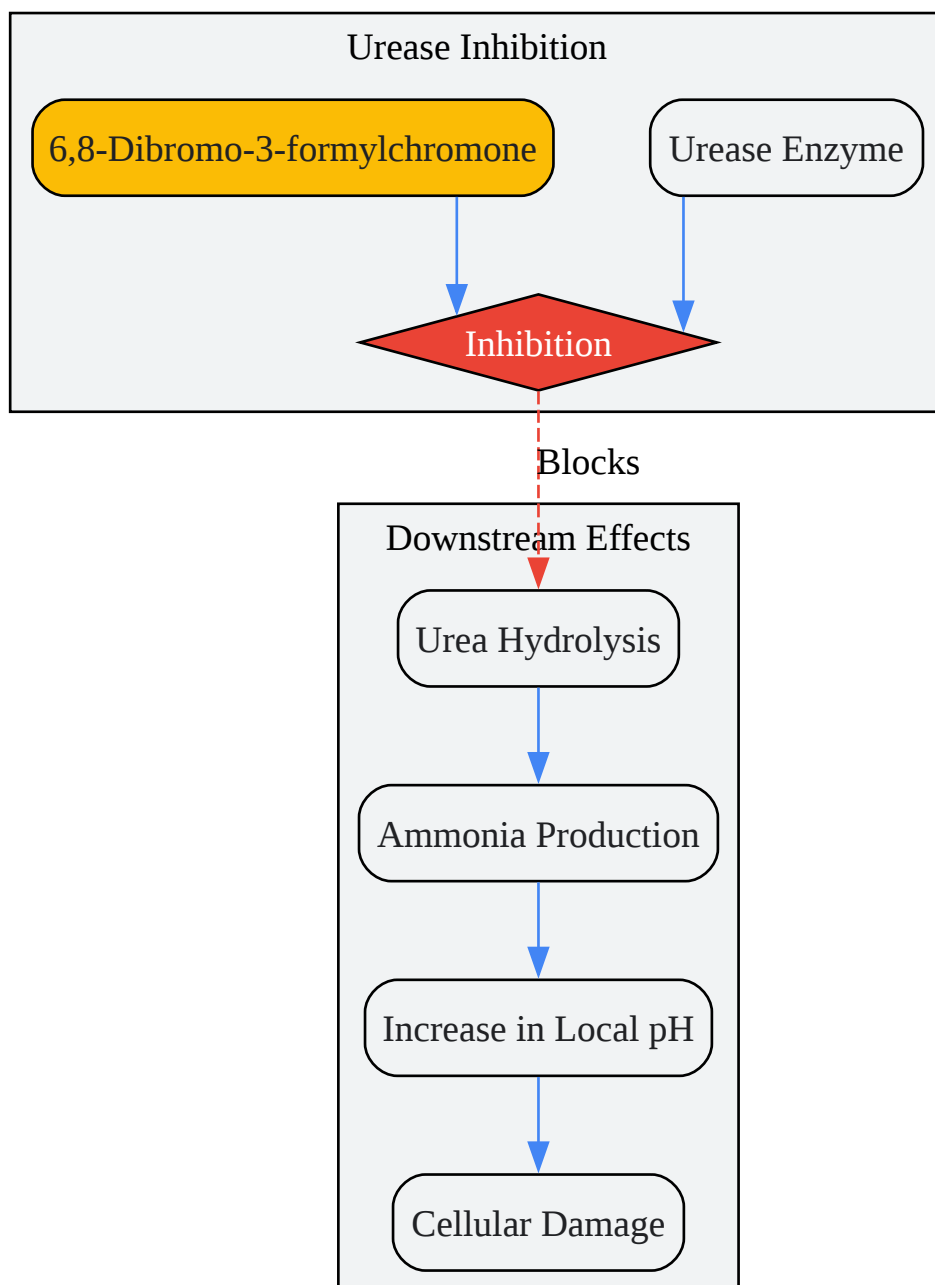
The synthesis of 3-formylchromones, including the dibrominated analog, is most commonly achieved through the Vilsmeier-Haack reaction.[3][10] This powerful formylation method offers a reliable and generally high-yielding route to these valuable intermediates.[10]

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic ring using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).^[11]

Workflow for the Synthesis of **6,8-Dibromo-3-formylchromone**:





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